molecular formula C7H13NO3 B13531834 cis-4-Methoxy-piperidine-2-carboxylic acid

cis-4-Methoxy-piperidine-2-carboxylic acid

Cat. No.: B13531834
M. Wt: 159.18 g/mol
InChI Key: ABGLVXROVAEWNL-RITPCOANSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: cis-4-Methoxy-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, alcohols, and amines .

Scientific Research Applications

cis-4-Methoxy-piperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-Methoxy-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • cis-4-Fluoropiperidine-2-carboxylic acid
  • trans-4-Methoxy-piperidine-2-carboxylic acid
  • cis-4-Methoxy-pyrrolidine-2-carboxylic acid

Comparison: cis-4-Methoxy-piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its fluorinated analogs, the methoxy group provides different electronic and steric effects, leading to variations in reaction outcomes and pharmacological properties .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4R)-4-methoxypiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

ABGLVXROVAEWNL-RITPCOANSA-N

Isomeric SMILES

CO[C@@H]1CCN[C@@H](C1)C(=O)O

Canonical SMILES

COC1CCNC(C1)C(=O)O

Origin of Product

United States

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